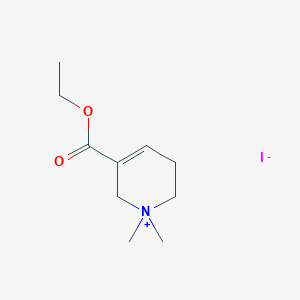
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- is a synthetic organic compound belonging to the phthalocyanine family. It is characterized by its large, planar, and aromatic structure, which consists of a central phthalocyanine core substituted with four phenyl groups at the 2, 9, 16, and 23 positions. This compound is known for its intense coloration and stability, making it valuable in various applications, including dyes, pigments, and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. One common method includes the reaction of 4,5-dichlorophthalonitrile with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phthalocyanine derivatives with oxidized substituents.
Reduction: Formation of reduced phthalocyanine derivatives.
Substitution: Formation of substituted phthalocyanine derivatives with various functional groups.
Applications De Recherche Scientifique
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- involves its ability to absorb light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound is activated by light, leading to the production of singlet oxygen and other ROS, which can induce cell death in targeted cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis.
Comparaison Avec Des Composés Similaires
- 29H,31H-Phthalocyanine, 2,9,16,23-tetra-tert-butyl-
- 29H,31H-Phthalocyanine, 2,3,9,10,16,17,23,24-octabutoxy-
- Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
Comparison: 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- is unique due to its phenyl substituents, which enhance its solubility and stability compared to other phthalocyanine derivatives. The presence of phenyl groups also influences its electronic properties, making it suitable for specific applications in optoelectronics and photodynamic therapy. In contrast, other derivatives like 29H,31H-Phthalocyanine, 2,9,16,23-tetra-tert-butyl- have different substituents that affect their solubility, stability, and reactivity.
Propriétés
Numéro CAS |
26160-82-7 |
|---|---|
Formule moléculaire |
C56H34N8 |
Poids moléculaire |
818.9 g/mol |
Nom IUPAC |
6,15,24,33-tetraphenyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H34N8/c1-5-13-33(14-6-1)37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53/h1-32H,(H2,57,58,59,60,61,62,63,64) |
Clé InChI |
SXNLZNGQJWKPAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)N=C8C9=C(C=CC(=C9)C1=CC=CC=C1)C(=N8)N=C3N4)C1=CC=CC=C1)C1=C5C=C(C=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


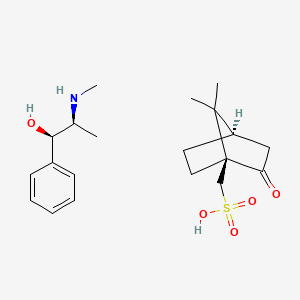
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)

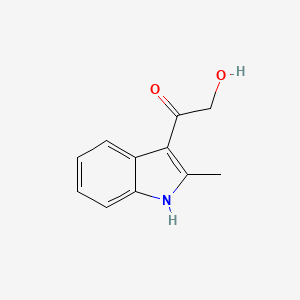
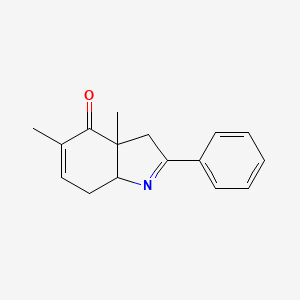
![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)

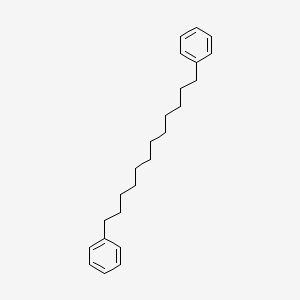
![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)




